
2-Bromo-4-methyl-5-phenyl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methyl-5-phenyl-1,3-oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole can be achieved through various methods. One common approach involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . Another method includes the direct arylation of oxazoles using palladium-catalyzed reactions with aryl halides . These reactions typically require polar solvents and specific ligands to achieve high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and automated systems can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4-methyl-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium trifluoroacetate, and solvents such as dimethylformamide (DMF) or toluene . Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methyl-5-phenyl-1,3-oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Material Science: Oxazole derivatives are explored for their potential use in organic electronics and photonic materials due to their unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methyl-5-phenyl-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . These interactions can modulate the activity of the target, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Bromo-4-methyl-5-phenyl-1,3-oxazole include:
- 2-Bromo-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanone
- 5-Bromo-2-methyl-4-phenyl-1,3-oxazole
- Isoxazoles and Oxadiazoles
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 2-position allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Conclusion
This compound is a valuable compound in the fields of medicinal chemistry, organic synthesis, and material science. Its unique structure and reactivity make it a versatile building block for the development of new chemical entities and potential therapeutic agents.
Eigenschaften
Molekularformel |
C10H8BrNO |
|---|---|
Molekulargewicht |
238.08 g/mol |
IUPAC-Name |
2-bromo-4-methyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
TYSAHCMBEKYAEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)Br)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1-methyl-1H-imidazol-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13469418.png)

![tert-butyl N-[(1R,2S)-2-sulfamoylcyclohexyl]carbamate](/img/structure/B13469428.png)
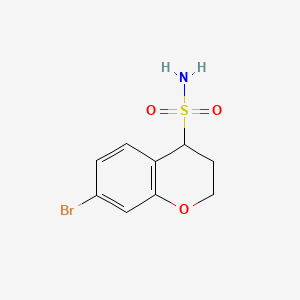

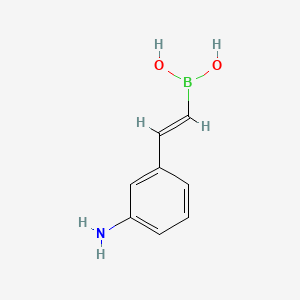
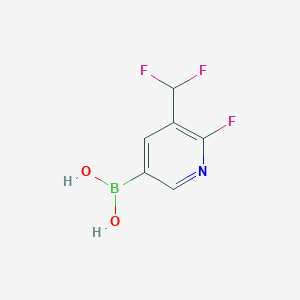

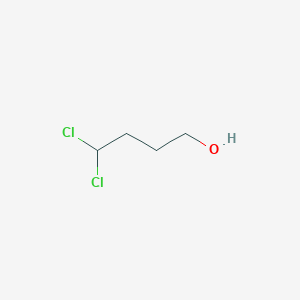
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
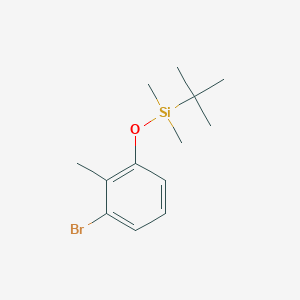
![{8,8-Difluoro-3-azabicyclo[3.2.1]octan-1-yl}methanol hydrochloride](/img/structure/B13469484.png)
dimethylsilane](/img/structure/B13469487.png)
